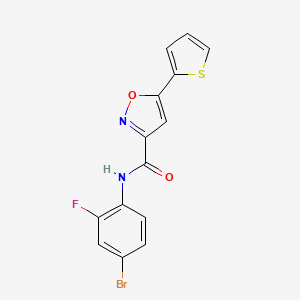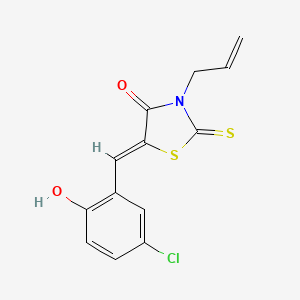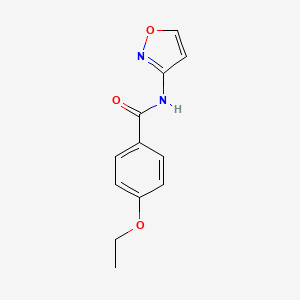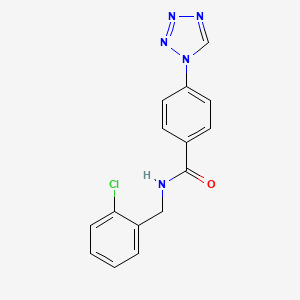
N-(4-bromo-2-fluorophenyl)-5-(2-thienyl)-3-isoxazolecarboxamide
Overview
Description
N-(4-bromo-2-fluorophenyl)-5-(2-thienyl)-3-isoxazolecarboxamide, also known as GSK0660, is a selective antagonist of peroxisome proliferator-activated receptor gamma (PPARγ). PPARγ is a nuclear receptor that plays a crucial role in regulating glucose and lipid metabolism, making it an attractive target for the treatment of metabolic disorders such as type 2 diabetes and obesity. GSK0660 has been extensively studied for its potential therapeutic applications and its mechanism of action.
Mechanism of Action
N-(4-bromo-2-fluorophenyl)-5-(2-thienyl)-3-isoxazolecarboxamide is a selective antagonist of PPARγ, which is a nuclear receptor that regulates gene expression involved in glucose and lipid metabolism. PPARγ is activated by endogenous ligands such as fatty acids and synthetic ligands such as thiazolidinediones (TZDs) to promote insulin sensitivity and glucose uptake. N-(4-bromo-2-fluorophenyl)-5-(2-thienyl)-3-isoxazolecarboxamide binds to the ligand-binding domain of PPARγ and prevents its activation, leading to decreased insulin sensitivity and glucose uptake.
Biochemical and Physiological Effects:
N-(4-bromo-2-fluorophenyl)-5-(2-thienyl)-3-isoxazolecarboxamide has been shown to improve insulin sensitivity and glucose tolerance in animal studies. It has also been investigated for its potential anti-inflammatory effects, as PPARγ has been implicated in the regulation of inflammatory responses. Additionally, N-(4-bromo-2-fluorophenyl)-5-(2-thienyl)-3-isoxazolecarboxamide has been studied for its potential role in cancer therapy, as PPARγ has been shown to have antineoplastic effects.
Advantages and Limitations for Lab Experiments
The advantages of using N-(4-bromo-2-fluorophenyl)-5-(2-thienyl)-3-isoxazolecarboxamide in lab experiments include its selective antagonism of PPARγ, which allows for the investigation of the specific effects of PPARγ inhibition. Additionally, N-(4-bromo-2-fluorophenyl)-5-(2-thienyl)-3-isoxazolecarboxamide is a well-characterized compound that has been extensively studied, making it a reliable tool for research. The limitations of using N-(4-bromo-2-fluorophenyl)-5-(2-thienyl)-3-isoxazolecarboxamide include its potential off-target effects, as PPARγ is involved in a variety of physiological processes. Additionally, N-(4-bromo-2-fluorophenyl)-5-(2-thienyl)-3-isoxazolecarboxamide may not accurately reflect the effects of PPARγ inhibition in vivo, as it is a synthetic ligand that does not fully mimic the endogenous ligands that activate PPARγ.
Future Directions
Future research on N-(4-bromo-2-fluorophenyl)-5-(2-thienyl)-3-isoxazolecarboxamide could focus on its potential therapeutic applications in metabolic disorders and cancer therapy. Additionally, further investigation into the mechanism of action of N-(4-bromo-2-fluorophenyl)-5-(2-thienyl)-3-isoxazolecarboxamide could provide insights into the regulation of glucose and lipid metabolism and the role of PPARγ in disease pathogenesis. Finally, the development of more selective and potent PPARγ antagonists could provide new tools for research and potential therapeutic agents for the treatment of metabolic disorders and cancer.
Scientific Research Applications
N-(4-bromo-2-fluorophenyl)-5-(2-thienyl)-3-isoxazolecarboxamide has been extensively studied for its potential therapeutic applications in metabolic disorders such as type 2 diabetes and obesity. It has been shown to improve insulin sensitivity and glucose tolerance in animal studies. N-(4-bromo-2-fluorophenyl)-5-(2-thienyl)-3-isoxazolecarboxamide has also been investigated for its potential anti-inflammatory effects, as PPARγ has been implicated in the regulation of inflammatory responses. Additionally, N-(4-bromo-2-fluorophenyl)-5-(2-thienyl)-3-isoxazolecarboxamide has been studied for its potential role in cancer therapy, as PPARγ has been shown to have antineoplastic effects.
properties
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-5-thiophen-2-yl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrFN2O2S/c15-8-3-4-10(9(16)6-8)17-14(19)11-7-12(20-18-11)13-2-1-5-21-13/h1-7H,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRYWVXNNYQAJJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=NO2)C(=O)NC3=C(C=C(C=C3)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrFN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-2-fluorophenyl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-methyl-N-{4-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)carbonyl]phenyl}benzenesulfonamide](/img/structure/B4757530.png)
![N-[4-chloro-1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4757532.png)
![methyl {5-[3-methoxy-4-(2-methoxy-2-oxoethoxy)benzylidene]-3-methyl-4-oxo-2-thioxo-1-imidazolidinyl}acetate](/img/structure/B4757536.png)
![N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methyl-N~1~-(2-methyl-5-nitrophenyl)glycinamide](/img/structure/B4757540.png)


![2-(4-chloro-3-methylphenoxy)-2-methyl-N-[1-(tetrahydro-2-furanyl)ethyl]propanamide](/img/structure/B4757563.png)
![N-{4-[(ethylamino)sulfonyl]phenyl}-2-methyl-1-piperidinecarbothioamide](/img/structure/B4757575.png)
![N-(2,4-difluorophenyl)-2-{[4-isobutyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4757585.png)
![methyl (5-{2-[(4-bromobenzyl)oxy]benzylidene}-3-methyl-4-oxo-2-thioxo-1-imidazolidinyl)acetate](/img/structure/B4757587.png)

![4-methyl-1-[4-(1-piperidinylsulfonyl)benzoyl]piperidine](/img/structure/B4757599.png)